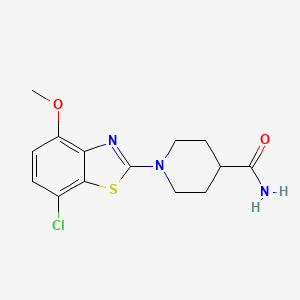![molecular formula C15H16ClF3N4O2 B6444200 3-chloro-4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine CAS No. 2640815-56-9](/img/structure/B6444200.png)
3-chloro-4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3-chloro-4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine" is a complex organic compound featuring a unique combination of a trifluoromethyl-oxadiazole moiety and a piperidinylmethoxy-pyridine backbone. This compound is known for its significant role in various fields of chemical and pharmaceutical research due to its unique structural properties and reactive potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound might utilize high-efficiency continuous flow reactors to ensure precision in the synthesis stages, minimizing by-products and optimizing yield. Specific solvents, temperatures, and catalysts are selected to streamline production and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The oxadiazole ring can undergo oxidation under strong conditions, leading to ring-opening reactions.
Reduction: The compound can be reduced at the piperidine ring, converting the nitrogen-containing ring into various derivatives.
Substitution: The chlorine atom at the 3-position of the pyridine ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate for oxidation reactions.
Reducing agents such as lithium aluminum hydride for reduction reactions.
Nucleophiles (e.g., amines, alcohols) for substitution reactions.
Major Products Formed:
Oxidation products typically include ring-opened derivatives.
Reduction products vary depending on the target derivatives.
Substitution products depend on the nucleophile used, often resulting in the replacement of the chlorine atom with the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a building block in the synthesis of novel compounds for drug discovery.
Acts as a functional group in materials science for developing new polymers and advanced materials.
Biology and Medicine:
Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Investigated for its role as an enzyme inhibitor, potentially providing new treatments for various diseases.
Industry:
Utilized in the design and production of agrochemicals, enhancing pest control efficacy.
Employed in the synthesis of advanced intermediates for pharmaceuticals and fine chemicals.
Mecanismo De Acción
The compound exerts its effects through multiple pathways:
Enzyme Inhibition: Binding to active sites of specific enzymes, thus inhibiting their function.
Receptor Modulation: Interacting with cellular receptors, modulating their activity, which can influence cellular processes.
Molecular Targets: Targets specific proteins or nucleic acids, affecting cellular pathways and biochemical processes.
Comparación Con Compuestos Similares
Similar compounds include other pyridine derivatives and oxadiazole-containing molecules:
3-chloro-4-methoxypyridine: Lacks the oxadiazole and trifluoromethyl groups, resulting in different reactivity and applications.
5-(trifluoromethyl)-1,3,4-oxadiazole: Similar oxadiazole moiety but lacks the piperidine and pyridine components.
This compound’s uniqueness lies in its trifluoromethyl-oxadiazole and piperidinylmethoxy-pyridine structure, which provides a distinctive set of chemical properties and a wide range of applications in scientific research and industry.
Propiedades
IUPAC Name |
2-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF3N4O2/c16-11-7-20-4-1-12(11)24-9-10-2-5-23(6-3-10)8-13-21-22-14(25-13)15(17,18)19/h1,4,7,10H,2-3,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNNPEHOINONNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444132.png)
![4-({1-[(6-methylpyridin-2-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B6444134.png)
![3-tert-butyl-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridazine](/img/structure/B6444139.png)
![N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444147.png)
![N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444148.png)
![N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444153.png)
![N-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444157.png)
![N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444158.png)
![1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444159.png)
![2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6444163.png)
![1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6444165.png)
![4-methoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6444168.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile](/img/structure/B6444171.png)
